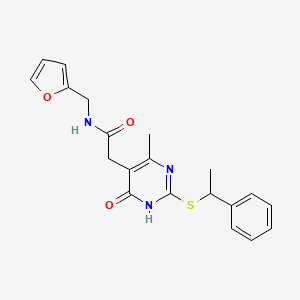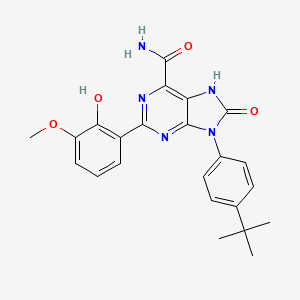
9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality 9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
A variety of functionalized amino acid derivatives have been synthesized to explore their potential in designing new anticancer agents. These compounds, including structures related to the mentioned compound, exhibit interesting cytotoxicity against human cancer cell lines, hinting at their potential for therapeutic applications (Vivek Kumar et al., 2009). Moreover, the structural versatility of these derivatives allows for the exploration of novel pharmacophores, which could lead to the development of more effective and targeted cancer treatments.
Molecular Design and Interaction Studies
In the realm of molecular design, the synthesis and structural investigation of non-symmetric oxamides, including compounds with tert-butyl groups, reveal insights into intramolecular hydrogen bonding. These studies not only contribute to our understanding of molecular interactions but also inform the design of molecules with desired properties for various applications, from materials science to drug development (F. Martínez-Martínez et al., 1998).
Advanced Materials Development
The creation of polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol highlights the compound's relevance in the development of new materials. These polyamides exhibit high thermal stability and solubility in polar solvents, making them suitable for a variety of industrial applications, including the production of transparent, flexible, and tough films (S. Hsiao et al., 2000).
Exploration of Nucleophilic Substitutions and Radical Reactions
The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry is demonstrated through nucleophilic substitutions and radical reactions. These reactions expand the toolkit available for modifying the benzene ring, enabling the generation of a variety of novel compounds with potential applications in drug development and materials science (Hannelore Jasch et al., 2012).
Organogels and Molecular Aggregates
The study of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, including derivatives with tert-butyl groups, illuminates the roles of amphiphilic properties and side-chain conformations in gelating properties. This research is crucial for the design of novel organogels, which have applications ranging from materials science to the pharmaceutical industry (Haixia Wu et al., 2011).
Eigenschaften
IUPAC Name |
9-(4-tert-butylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-23(2,3)12-8-10-13(11-9-12)28-21-17(26-22(28)31)16(19(24)30)25-20(27-21)14-6-5-7-15(32-4)18(14)29/h5-11,29H,1-4H3,(H2,24,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYLIEFJLOJPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2883636.png)
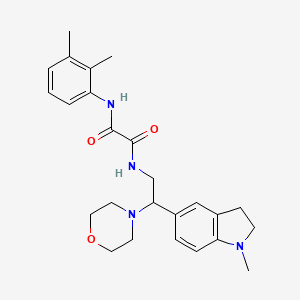
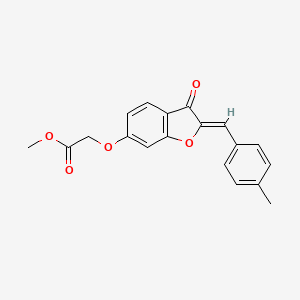
![1-[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2883644.png)
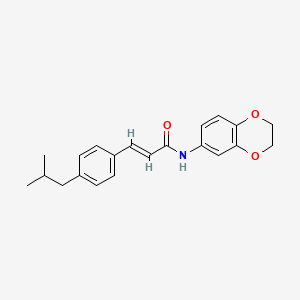
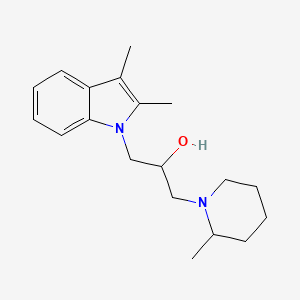
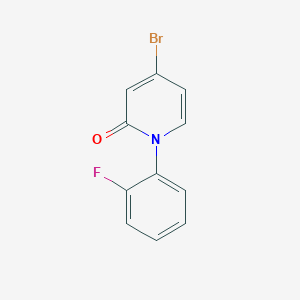
![2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2883651.png)
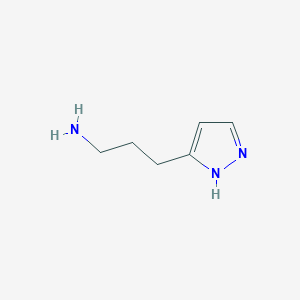
![N'-[(6-Aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine;trihydrochloride](/img/structure/B2883653.png)
![3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide](/img/structure/B2883654.png)
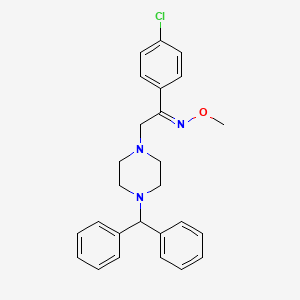
![2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2883656.png)
